(R)-4-Vinyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a vinyl group attached to the nitrogen atom of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Vinyloxazolidin-2-one typically involves the reaction of ®-glycidol with vinyl isocyanate under controlled conditions. The reaction proceeds via the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of ®-4-Vinyloxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-4-Vinyloxazolidin-2-one undergoes a variety of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents are used under anhydrous conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinone derivatives.
Scientific Research Applications
®-4-Vinyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Vinyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The vinyl group can participate in various chemical reactions, allowing for the introduction of functional groups at specific positions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of the reactions.
Comparison with Similar Compounds
(S)-4-Vinyloxazolidin-2-one: The enantiomer of ®-4-Vinyloxazolidin-2-one, with similar chemical properties but opposite chirality.
4-Vinyl-1,3-oxazolidin-2-one: A non-chiral analog with similar reactivity but lacking the chiral center.
4-Vinyloxazolidin-2-thione: A sulfur-containing analog with different reactivity due to the presence of sulfur.
Uniqueness: ®-4-Vinyloxazolidin-2-one is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions while maintaining control over stereochemistry sets it apart from other similar compounds.
Properties
IUPAC Name |
(4R)-4-ethenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.